molecular formula C16H20FN3O2 B10865213 (4Z)-2-(4-fluorophenyl)-4-{1-[(3-methoxypropyl)amino]ethylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one

(4Z)-2-(4-fluorophenyl)-4-{1-[(3-methoxypropyl)amino]ethylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B10865213
M. Wt: 305.35 g/mol
InChI Key: FNUKAHHLTDDTDR-UHFFFAOYSA-N
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Description

“(4Z)-2-(4-fluorophenyl)-4-{1-[(3-methoxypropyl)amino]ethylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one” is a mouthful, but let’s break it down. This compound belongs to the class of pyrazolones, characterized by their pyrazole ring structure. Here’s a concise introduction:

    Name: this compound

    IUPAC Name: (4Z)-1-(4-fluorophenyl)-4-(3-methoxypropylamino)-5-methyl-2,4-dihydro-3H-pyrazol-3-one

    Structure: The compound features a pyrazolone core with a fluorophenyl group and an aminoethylidene side chain.

Preparation Methods

Synthetic Routes:: Several synthetic routes lead to this compound. One common approach involves the condensation of 4-fluorobenzaldehyde with 3-methoxypropylamine, followed by cyclization with acetylacetone. The reaction proceeds under mild conditions and yields the desired product.

Industrial Production:: In industry, large-scale production typically involves continuous flow processes or batch reactions. Optimization of reaction conditions, solvent choice, and catalysts ensures efficient synthesis.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The compound can undergo oxidation reactions, converting the methyl group to a carbonyl group.

    Reduction: Reduction of the carbonyl group yields the corresponding alcohol.

    Substitution: The fluorophenyl group can be substituted with other functional groups.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Various nucleophiles (e.g., amines, alkoxides) in appropriate solvents.

Major Products::
  • Oxidation: Methyl ketone or carboxylic acid derivatives.
  • Reduction: Alcohol derivatives.
  • Substitution: Diverse functionalized derivatives.

Scientific Research Applications

This compound finds applications across disciplines:

    Chemistry: As a versatile building block for drug discovery and ligand design.

    Biology: Investigating biological pathways and protein interactions.

    Medicine: Potential therapeutic agents (e.g., anti-inflammatory, antitumor).

    Industry: Precursor for agrochemicals and specialty chemicals.

Mechanism of Action

The compound’s effects depend on its molecular targets. It may interact with enzymes, receptors, or signaling pathways. Further research is needed to elucidate its precise mechanism.

Comparison with Similar Compounds

While there are related pyrazolone derivatives, this compound stands out due to its unique fluorophenyl substituent. Similar compounds include other pyrazolones, but none match this specific combination of functional groups.

Properties

Molecular Formula

C16H20FN3O2

Molecular Weight

305.35 g/mol

IUPAC Name

2-(4-fluorophenyl)-4-[N-(3-methoxypropyl)-C-methylcarbonimidoyl]-5-methyl-1H-pyrazol-3-one

InChI

InChI=1S/C16H20FN3O2/c1-11(18-9-4-10-22-3)15-12(2)19-20(16(15)21)14-7-5-13(17)6-8-14/h5-8,19H,4,9-10H2,1-3H3

InChI Key

FNUKAHHLTDDTDR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=C(C=C2)F)C(=NCCCOC)C

Origin of Product

United States

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